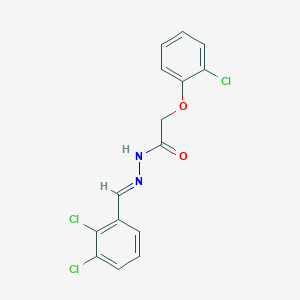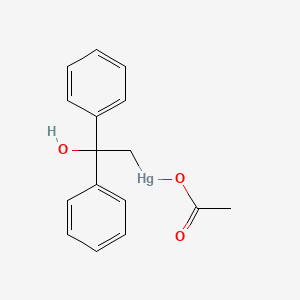
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate is a chemical compound with the molecular formula C16H16HgO3 and a molecular weight of 456.894 g/mol . This compound is known for its unique structure, which includes a mercury atom bonded to an acetate group and a diphenyl-hydroxyethyl moiety. It is primarily used in scientific research and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenyl-2-hydroxyethyl)mercuri acetate typically involves the reaction of mercury(II) acetate with 2,2-diphenyl-2-hydroxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hg(OAc)2+C6H5CH(OH)C6H5→C6H5CH(HgOAc)C6H5+HOAc
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories due to its specialized applications. The production process involves careful handling of mercury compounds and adherence to safety protocols to prevent exposure to toxic mercury vapors.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the mercury-containing moiety to less toxic forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenyl ketone, while reduction could produce diphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce mercury-containing functional groups.
Biology: Employed in studies involving the interaction of mercury compounds with biological molecules.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Diphenyl-2-hydroxyethyl)mercuri acetate involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can be used to study the effects of mercury on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury(II) acetate: A simpler mercury compound used in similar applications.
Diphenylmercury: Another mercury-containing compound with different reactivity and applications.
Phenylmercuric acetate: Used as a preservative and antiseptic.
Uniqueness
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate is unique due to its specific structure, which combines a diphenyl-hydroxyethyl moiety with a mercury acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
29053-02-9 |
|---|---|
Molekularformel |
C16H16HgO3 |
Molekulargewicht |
456.89 g/mol |
IUPAC-Name |
acetyloxy-(2-hydroxy-2,2-diphenylethyl)mercury |
InChI |
InChI=1S/C14H13O.C2H4O2.Hg/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2(3)4;/h2-11,15H,1H2;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
FAUXILBERNTIJN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




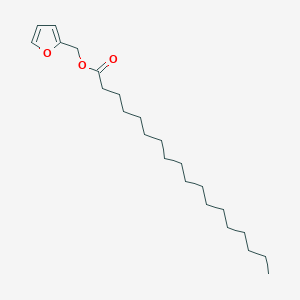





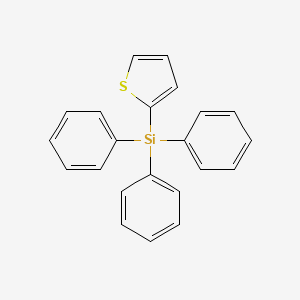
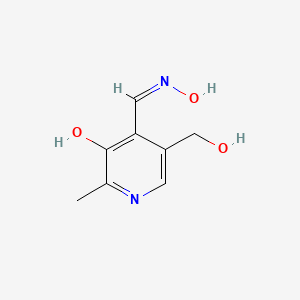
![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)
